Cas no 1538294-78-8 (2-methyloxane-3-carboxylic acid)

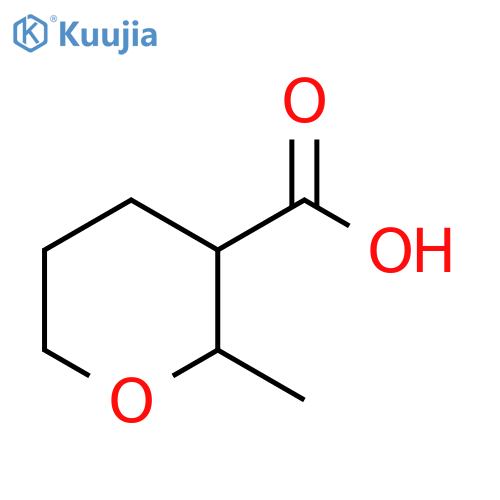

1538294-78-8 structure

商品名:2-methyloxane-3-carboxylic acid

2-methyloxane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyloxane-3-carboxylic acid, Mixture of diastereomers

- 2-methyloxane-3-carboxylic acid

- Tetrahydro-2-methyl-2H-pyran-3-carboxylic acid

-

- インチ: 1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)

- InChIKey: XMLJYPBOFYNZTP-UHFFFAOYSA-N

- ほほえんだ: C1(C)OCCCC1C(O)=O

2-methyloxane-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-methyloxane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B497993-50mg |

2-methyloxane-3-carboxylic acid |

1538294-78-8 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-176336-2.5g |

2-methyloxane-3-carboxylic acid |

1538294-78-8 | 95% | 2.5g |

$1539.0 | 2023-09-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000718482-1g |

2-methyloxane-3-carboxylic acid |

1538294-78-8 | 95+% | 1g |

¥6767.00 | 2023-09-15 | |

| Enamine | EN300-176336-0.05g |

2-methyloxane-3-carboxylic acid |

1538294-78-8 | 95% | 0.05g |

$182.0 | 2023-09-20 | |

| Enamine | EN300-176336-1g |

2-methyloxane-3-carboxylic acid |

1538294-78-8 | 95% | 1g |

$785.0 | 2023-09-20 | |

| Aaron | AR01BDZ9-2.5g |

2-methyloxane-3-carboxylic acid, Mixture of diastereomers |

1538294-78-8 | 95% | 2.5g |

$2142.00 | 2023-12-15 | |

| Aaron | AR01BDZ9-10g |

2-methyloxane-3-carboxylic acid, Mixture of diastereomers |

1538294-78-8 | 95% | 10g |

$4667.00 | 2023-12-15 | |

| 1PlusChem | 1P01BDQX-250mg |

2-methyloxane-3-carboxylic acid, Mixture of diastereomers |

1538294-78-8 | 95% | 250mg |

$468.00 | 2025-03-19 | |

| Aaron | AR01BDZ9-500mg |

2-methyloxane-3-carboxylic acid, Mixture of diastereomers |

1538294-78-8 | 95% | 500mg |

$868.00 | 2025-02-09 | |

| Aaron | AR01BDZ9-1g |

2-methyloxane-3-carboxylic acid, Mixture of diastereomers |

1538294-78-8 | 95% | 1g |

$1105.00 | 2025-02-09 |

2-methyloxane-3-carboxylic acid 関連文献

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

1538294-78-8 (2-methyloxane-3-carboxylic acid) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量